N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a chemical compound with the molecular formula C20H24N6O It is known for its unique structure, which includes a chlorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C15H17ClN4O |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H17ClN4O/c1-10-14(11(2)19-18-10)7-8-15(21)20-17-9-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
XWFQWSXTYCNYDN-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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